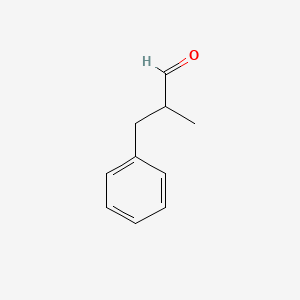

2-Methyl-3-phenylpropanal

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 22266. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-3-phenylpropanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O/c1-9(8-11)7-10-5-3-2-4-6-10/h2-6,8-9H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEPHYCJJLAUKSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CC=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301020884 | |

| Record name | 2-Methyl-3-phenylpropionaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301020884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5445-77-2 | |

| Record name | 2-Methyl-3-phenylpropanal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5445-77-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-3-phenylpropanal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005445772 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5445-77-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22266 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methyl-3-phenylpropionaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301020884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-3-phenylpropionaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.231 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-methyl-3-phenylpropanal | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TA7UWG59F9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Methyl-3-phenylpropanal: Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-Methyl-3-phenylpropanal, an aromatic aldehyde with applications in fragrance, organic synthesis, and chemical ecology. This document consolidates key data, outlines detailed experimental protocols, and presents visual representations of its synthesis and chemical reactivity.

Compound Identification and Physical Properties

This compound, also known as α-methylhydrocinnamaldehyde, is a colorless to pale yellow liquid with a characteristic aromatic odor.[1] It is identified by the following properties:

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [2] |

| Synonyms | 2-Methyl-3-phenylpropionaldehyde, α-Benzylpropionaldehyde, α-Methylhydrocinnamaldehyde | |

| CAS Number | 5445-77-2 | [3] |

| Molecular Formula | C₁₀H₁₂O | [3] |

| Molecular Weight | 148.20 g/mol | [2] |

| Appearance | Colorless to Light yellow clear liquid | |

| Boiling Point | 227 °C | |

| Melting Point | Not available | [4] |

| Density | 0.99 g/cm³ (at 20/20 °C) | |

| Solubility | Soluble in organic solvents such as chloroform (B151607) (sparingly). | [3] |

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aldehydic proton, the aromatic protons of the phenyl group, the methine proton at the α-position, the methylene (B1212753) protons at the β-position, and the methyl protons.

-

¹³C NMR: The carbon NMR spectrum will exhibit characteristic peaks for the carbonyl carbon of the aldehyde, the carbons of the aromatic ring, and the aliphatic carbons of the propyl chain.[5]

-

Infrared (IR) Spectroscopy: The IR spectrum is characterized by a strong absorption band corresponding to the C=O stretching vibration of the aldehyde group, typically in the region of 1720-1740 cm⁻¹. Other significant absorptions include those for C-H stretching of the aromatic and aliphatic groups.[2]

Chemical Properties and Reactivity

The chemical reactivity of this compound is primarily dictated by the aldehyde functional group. It participates in a variety of chemical transformations, making it a versatile intermediate in organic synthesis.

Oxidation

The aldehyde group can be readily oxidized to a carboxylic acid, 2-methyl-3-phenylpropanoic acid, using common oxidizing agents.

Reduction

Reduction of the aldehyde yields the corresponding primary alcohol, 2-methyl-3-phenylpropan-1-ol.

Nucleophilic Addition

The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles. This is a key reaction for forming new carbon-carbon and carbon-heteroatom bonds.

Experimental Protocols

Synthesis of this compound via Heck Reaction

This protocol is based on the procedure described by Heck and Melpolder.[6]

Materials:

-

Palladium acetate

-

Iodobenzene

-

2-methyl-2-propen-1-ol

-

Triethylamine

-

Acetonitrile

-

Ether

-

Water

-

Anhydrous sodium carbonate

Equipment:

-

250-mL three-necked, round-bottomed flask

-

Mechanical stirrer

-

Reflux condenser

-

Oil bath

-

500-mL separatory funnel

-

Standard glassware for extraction and filtration

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

A 250-mL, three-necked, round-bottomed flask, equipped with a mechanical stirrer and a reflux condenser, is charged with 0.49 g (2.2 mmol) of palladium acetate, 20.4 g (100 mmol) of iodobenzene, 9.0 g (125 mmol) of 2-methyl-2-propen-1-ol, 12.6 g (125 mmol) of triethylamine, and 32.5 mL of acetonitrile.[6]

-

The reaction vessel is placed in an oil bath at 100°C and the solution is heated to reflux for 11 hours under a nitrogen atmosphere.[6]

-

The reaction mixture is allowed to cool to room temperature and transferred to a 500-mL separatory funnel with the aid of 100 mL of ether and 100 mL of water.[6][7]

-

The organic layer is washed five times with 100 mL portions of water.[6][7]

-

The combined aqueous layers are re-extracted with 100 mL of ether.[6][7]

-

The organic layers are combined, dried over anhydrous sodium carbonate, and filtered.[6][7]

-

The organic layer is concentrated and distilled under reduced pressure to yield this compound.[7]

Biological Relevance

This compound has been identified as a pheromone for the crambid moth, indicating its role in insect chemical communication.[8] It is also recognized as a volatile component contributing to the aroma of fresh cilantro.[8]

Conclusion

This technical guide provides a detailed summary of the physical and chemical properties of this compound. The information presented, including tabulated data, reaction schemes, and a detailed synthesis protocol, serves as a valuable resource for researchers and professionals in the fields of chemistry and drug development. Further research into its biological activities and potential applications is warranted.

References

- 1. spectrabase.com [spectrabase.com]

- 2. 2-Methyl-3-phenylpropionaldehyde | C10H12O | CID 95593 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. lookchem.com [lookchem.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. spectrabase.com [spectrabase.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Synthesis of this compound - Chempedia - LookChem [lookchem.com]

- 8. 2-Methyl-3-phenyl-1-propanol | C10H14O | CID 95640 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Analysis of 2-Methyl-3-phenylpropanal

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2-Methyl-3-phenylpropanal, a key intermediate in various chemical syntheses. This document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols used for their acquisition. The information presented is intended to aid researchers in the identification, characterization, and quality control of this compound.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 9.62 | d | 1H | 1.9 | -CHO |

| 7.35 - 7.15 | m | 5H | - | Ar-H |

| 3.05 | dd | 1H | 13.8, 6.2 | -CH₂- (diastereotopic) |

| 2.70 | dd | 1H | 13.8, 8.1 | -CH₂- (diastereotopic) |

| 2.55 | m | 1H | - | -CH(CH₃)- |

| 1.10 | d | 3H | 6.8 | -CH₃ |

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (δ) ppm | Carbon Assignment |

| 204.9 | C=O (aldehyde) |

| 139.0 | C (quaternary, aromatic) |

| 129.3 | CH (aromatic) |

| 128.7 | CH (aromatic) |

| 126.6 | CH (aromatic) |

| 51.5 | CH |

| 37.8 | CH₂ |

| 13.4 | CH₃ |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3028 | Medium | Aromatic C-H stretch |

| 2968, 2875 | Strong | Aliphatic C-H stretch |

| 2720 | Medium | Aldehyde C-H stretch (Fermi resonance) |

| 1725 | Strong | C=O stretch (aldehyde) |

| 1603, 1496, 1454 | Medium | Aromatic C=C skeletal vibrations |

| 745, 700 | Strong | C-H out-of-plane bend (monosubstituted benzene) |

Mass Spectrometry (MS)

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Fragment |

| 148 | 25 | [M]⁺ (Molecular Ion) |

| 133 | 100 | [M - CH₃]⁺ |

| 119 | 15 | [M - CHO]⁺ |

| 105 | 40 | [C₈H₉]⁺ (rearrangement) |

| 91 | 85 | [C₇H₇]⁺ (tropylium ion) |

| 57 | 30 | [C₄H₉]⁺ |

Experimental Protocols

Detailed methodologies for the key spectroscopic analyses are provided below.

NMR Spectroscopy

A sample of this compound (approximately 10-20 mg for ¹H NMR and 50-100 mg for ¹³C NMR) was dissolved in deuterated chloroform (B151607) (CDCl₃, 0.7 mL) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard. The spectra were recorded on a Bruker AM-270 spectrometer operating at 270 MHz for ¹H and 67.9 MHz for ¹³C nuclei. For ¹³C NMR, a proton-decoupled spectrum was acquired.

Infrared Spectroscopy

The IR spectrum was obtained using a Bruker IFS 85 FT-IR spectrometer. A thin film of the neat liquid sample was prepared between two potassium bromide (KBr) plates. The spectrum was recorded in the transmission mode over a range of 4000-400 cm⁻¹.[1]

Mass Spectrometry

The mass spectrum was obtained using a gas chromatography-mass spectrometry (GC-MS) system. The sample was introduced via the GC, and electron ionization (EI) at 70 eV was used. The resulting fragments were analyzed by a quadrupole mass analyzer.

Visualizations

The following diagrams illustrate the logical workflow for spectroscopic analysis and the fragmentation pathway of this compound.

References

An In-depth Technical Guide to the Synthesis of 2-Methyl-3-phenylpropanal from Cinnamaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-methyl-3-phenylpropanal, a valuable building block in organic synthesis, with a primary focus on its preparation from cinnamaldehyde (B126680). The core of this document details the prevalent and highly regioselective 1,4-conjugate addition of a methyl group to the α,β-unsaturated aldehyde system of cinnamaldehyde. While organocuprate reagents, specifically lithium dimethylcuprate (Gilman reagent), are the preferred method for this transformation, a detailed experimental protocol for a palladium-catalyzed synthesis is also presented as a well-documented alternative. This guide includes in-depth experimental procedures, tabulated quantitative data, and mechanistic diagrams to facilitate a thorough understanding and practical application of these synthetic methods.

Introduction

This compound, also known as α-methylhydrocinnamaldehyde, is a significant intermediate in the synthesis of various more complex molecules, including pharmaceuticals and fragrances. Its structure, featuring a reactive aldehyde functionality and a chiral center, makes it a versatile synthon. The most direct and convergent synthetic approach to this compound is the addition of a methyl group to the readily available starting material, cinnamaldehyde. This document will explore the key synthetic strategies to achieve this transformation, with a particular emphasis on the regiochemical challenges and solutions.

Synthetic Strategies and Mechanisms

The synthesis of this compound from cinnamaldehyde primarily involves the addition of a methyl nucleophile to the α,β-unsaturated carbonyl system. This system presents two electrophilic sites: the carbonyl carbon (C1) and the β-carbon (C3). The regioselectivity of the nucleophilic attack is crucial in obtaining the desired product.

-

1,2-Addition vs. 1,4-Conjugate Addition: Hard nucleophiles, such as Grignard reagents (RMgX) and organolithium reagents (RLi), tend to attack the hard electrophilic carbonyl carbon, leading to a 1,2-addition product (an allylic alcohol after workup). In contrast, soft nucleophiles, like organocuprates, preferentially attack the soft electrophilic β-carbon in a 1,4-conjugate addition (also known as a Michael addition), which, after enolate quenching, yields the desired saturated aldehyde.

Organocuprate-Mediated 1,4-Conjugate Addition

The use of lithium dialkylcuprates (R₂CuLi), commonly known as Gilman reagents, is the most effective method for achieving 1,4-conjugate addition to α,β-unsaturated aldehydes and ketones. In the case of synthesizing this compound, lithium dimethylcuprate ((CH₃)₂CuLi) is the reagent of choice.

The proposed mechanism involves the formation of a π-complex between the organocuprate and the C=C double bond of cinnamaldehyde. This is followed by the transfer of a methyl group to the β-carbon, generating a copper enolate intermediate. Subsequent aqueous workup protonates the enolate to yield the final product, this compound.

Alternative Synthetic Route: Palladium-Catalyzed Heck-type Reaction

An alternative, well-documented method for the synthesis of this compound involves a palladium-catalyzed reaction between iodobenzene (B50100) and 2-methyl-2-propen-1-ol.[1] This approach, while not starting from cinnamaldehyde, provides an efficient and high-yielding route to the target molecule and is presented here as a valuable alternative. The reaction proceeds via a Heck-type mechanism.

Experimental Protocols

General Protocol for Organocuprate-Mediated 1,4-Conjugate Addition of a Methyl Group to Cinnamaldehyde

Materials:

-

Methyllithium (B1224462) (CH₃Li) in a suitable solvent (e.g., diethyl ether)

-

Copper(I) iodide (CuI)

-

Cinnamaldehyde

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Preparation of Lithium Dimethylcuprate ((CH₃)₂CuLi): In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), suspend copper(I) iodide in anhydrous diethyl ether or THF. Cool the suspension to 0 °C in an ice bath. To this stirred suspension, add two equivalents of methyllithium dropwise. The initial yellow precipitate should dissolve to form a colorless or slightly yellow solution of lithium dimethylcuprate.

-

Conjugate Addition: Cool the freshly prepared Gilman reagent to -78 °C (dry ice/acetone bath). To this cold solution, add a solution of one equivalent of cinnamaldehyde in the same anhydrous solvent dropwise over a period of 15-30 minutes. The reaction mixture is typically stirred at this temperature for 1-2 hours.

-

Quenching: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature.

-

Work-up: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel.

Detailed Protocol for Palladium-Catalyzed Synthesis of this compound[1]

This procedure is adapted from a reliable source and provides a well-established method for obtaining the target compound.

Materials:

-

Palladium acetate (B1210297) (Pd(OAc)₂)

-

Iodobenzene

-

2-Methyl-2-propen-1-ol

-

Diethyl ether

-

Water

-

Anhydrous sodium carbonate

Procedure:

-

Reaction Setup: In a 250-mL, three-necked, round-bottomed flask equipped with a mechanical stirrer and a reflux condenser, charge palladium acetate (0.49 g, 2.2 mmol), iodobenzene (20.4 g, 100 mmol), 2-methyl-2-propen-1-ol (9.0 g, 125 mmol), triethylamine (12.6 g, 125 mmol), and acetonitrile (32.5 mL).

-

Reaction Execution: Place the reaction vessel in an oil bath at 100°C and heat the solution to reflux for 11 hours under a nitrogen atmosphere.

-

Work-up: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a 500-mL separatory funnel with the aid of 100 mL of ether and 100 mL of water. Wash the organic layer five times with 100 mL portions of water. Re-extract the combined aqueous layers with 100 mL of ether.

-

Isolation: Combine the organic layers, dry over anhydrous sodium carbonate, and filter. Concentrate the organic layer and distill under reduced pressure.

Data Presentation

Table 1: Quantitative Data for the Palladium-Catalyzed Synthesis of this compound[1]

| Parameter | Value |

| Yield | 12.05 g (82%) |

| Boiling Point | 52–58°C at 0.40 mm Hg |

| Purity (by GLC) | 90% |

| Major Isomeric Impurity | 6% 2-methyl-2-phenylpropanal |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Data |

| ¹H NMR (CDCl₃) | δ (ppm): 9.7 (d, 1H, CHO), 7.3-7.1 (m, 5H, Ar-H), 3.0 (dd, 1H, CH₂), 2.7 (dd, 1H, CH₂), 2.6 (m, 1H, CH), 1.1 (d, 3H, CH₃) |

| ¹³C NMR (CDCl₃) | δ (ppm): 204.5, 139.0, 129.0, 128.5, 126.5, 48.0, 38.0, 13.5 |

| Infrared (IR) | ν (cm⁻¹): 3030, 2970, 2930, 2870, 2710, 1725 (C=O), 1605, 1495, 1455, 750, 700 |

| Mass Spectrometry (MS) | m/z (%): 148 (M⁺, 20), 105 (15), 91 (100), 77 (10), 65 (15), 57 (25) |

Visualizations

Reaction Pathway for Organocuprate Addition

Caption: Organocuprate 1,4-addition to cinnamaldehyde.

Experimental Workflow for Palladium-Catalyzed Synthesis

Caption: Workflow for the Pd-catalyzed synthesis.

Conclusion

The synthesis of this compound from cinnamaldehyde is most effectively and regioselectively achieved through a 1,4-conjugate addition using an organocuprate reagent, such as lithium dimethylcuprate. This method circumvents the common issue of 1,2-addition that occurs with harder nucleophiles. For a well-documented and high-yielding alternative, a palladium-catalyzed Heck-type reaction provides a robust synthetic route. The detailed protocols and data presented in this guide are intended to provide researchers and professionals in drug development and other chemical sciences with the necessary information to successfully synthesize this valuable intermediate.

References

IUPAC name and synonyms for 2-Methyl-3-phenylpropanal

An In-depth Technical Guide to 2-Methyl-3-phenylpropanal

This technical guide provides a comprehensive overview of this compound, including its nomenclature, physicochemical properties, synthesis protocols, and key applications in research and industry. The information is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Nomenclature

The compound with the structural formula C₁₀H₁₂O is systematically named according to IUPAC nomenclature and is also known by several common synonyms.

-

Synonyms: 2-Methyl-3-phenylpropionaldehyde, α-Benzylpropionaldehyde, α-Methylhydrocinnamaldehyde, Benzenepropanal, α-methyl-[2][3]

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. This data is crucial for its handling, application in reactions, and analytical characterization.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₂O | [1] |

| Molecular Weight | 148.20 g/mol | [1][2][4] |

| CAS Number | 5445-77-2 | [1][2][4] |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | 52–58°C at 0.40 mmHg215.3°C at 760 mmHg | [5][6] |

| Density | 0.968 g/cm³ | [6] |

| Refractive Index | 1.5119 | [6] |

| Flash Point | 90.5°C | [6] |

| Vapor Pressure | 0.149 mmHg at 25°C | [6] |

| Solubility | Chloroform (Sparingly) | [6] |

| InChI | InChI=1S/C10H12O/c1-9(8-11)7-10-5-3-2-4-6-10/h2-6,8-9H,7H2,1H3 | [1][2] |

| SMILES | CC(CC1=CC=CC=C1)C=O | [1][2][4] |

Experimental Protocols

Synthesis via Palladium-Catalyzed Heck Reaction

A common and effective method for the synthesis of this compound is the palladium-catalyzed reaction of an aryl halide with an allylic alcohol.[7]

Materials:

-

Palladium acetate (B1210297) (0.49 g, 2.2 mmol)

-

Iodobenzene (20.4 g, 100 mmol)

-

2-methyl-2-propen-1-ol (9.0 g, 125 mmol)

-

Triethylamine (12.6 g, 125 mmol)

-

Acetonitrile (32.5 mL)

-

Ether

-

Water

-

Anhydrous sodium carbonate

Procedure:

-

A 250-mL, three-necked, round-bottomed flask is equipped with a mechanical stirrer and a reflux condenser.

-

The flask is charged with palladium acetate, iodobenzene, 2-methyl-2-propen-1-ol, triethylamine, and acetonitrile.[5]

-

The reaction vessel is placed in an oil bath at 100°C and the solution is heated to reflux for 11 hours under a nitrogen atmosphere.[5]

-

After cooling to room temperature, the reaction mixture is transferred to a 500-mL separatory funnel with the aid of 100 mL of ether and 100 mL of water.[5]

-

The organic layer is washed five times with 100 mL portions of water.[5]

-

The combined aqueous layers are re-extracted with 100 mL of ether.[5]

-

The organic layers are combined, dried over anhydrous sodium carbonate, and filtered.[5]

-

The solvent is removed by concentration, and the product is purified by distillation under reduced pressure to yield this compound (12.05 g, 82% yield) with a boiling range of 52–58°C at 0.40 mm.[5]

Alternative Synthesis Routes

Other reported methods for the synthesis of this compound include:

-

Hydroformylation of allylbenzene: This process involves the addition of a formyl group and a hydrogen atom across the double bond of allylbenzene.[7]

-

Arylation of 2-methyl-2-propen-1-ol: This can be achieved using phenyldiazonium salts catalyzed by zero-valent palladium complexes.[7]

Chemical Reactions and Pathways

This compound, as an aldehyde, participates in a variety of chemical transformations.

-

Oxidation: It can be oxidized to the corresponding carboxylic acid, 2-methyl-3-phenylpropanoic acid, or reduced to the alcohol, 2-methyl-3-phenylpropan-1-ol.[1]

-

Reduction: The aldehyde can be reduced to yield the primary alcohol 2-methyl-3-phenylpropan-1-ol.[1]

-

Nucleophilic Addition: The carbonyl carbon is susceptible to attack by nucleophiles, leading to a wide range of derivatives.[1]

Below is a diagram illustrating a typical synthesis workflow for this compound.

Caption: Palladium-catalyzed synthesis workflow for this compound.

Applications and Biological Relevance

This compound has significance in several scientific and industrial domains.

-

Fragrance and Flavor: Due to its distinct aromatic odor, it is utilized in the fragrance and flavor industries. It has been identified as a major component of the odor of fresh cilantro.[4]

-

Organic Synthesis: It serves as a valuable building block for the synthesis of more complex organic molecules. Its formation in the Heck reaction has been pivotal in studying the mechanism of this important carbon-carbon bond-forming reaction.[1]

-

Chemical Ecology: The compound plays a role in insect chemical communication. It has been identified as a pheromone for the crambid moth and as an electroantennography-active compound in the floral volatiles of plants that attract the legume pod borer (Maruca vitrata).

References

- 1. Buy this compound (EVT-313799) | 5445-77-2 [evitachem.com]

- 2. 2-Methyl-3-phenylpropionaldehyde | C10H12O | CID 95593 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 5445-77-2 | TCI EUROPE N.V. [tcichemicals.com]

- 4. This compound | 5445-77-2 | FAA44577 [biosynth.com]

- 5. Synthesis of this compound - Chempedia - LookChem [lookchem.com]

- 6. lookchem.com [lookchem.com]

- 7. This compound | 5445-77-2 | Benchchem [benchchem.com]

Molecular weight and formula of 2-Methyl-3-phenylpropanal

An In-depth Technical Guide to 2-Methyl-3-phenylpropanal

This technical guide provides a comprehensive overview of this compound, a significant aldehyde in the fields of chemical synthesis, fragrance, and biochemical research. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis protocols, and relevant workflows.

Core Compound Properties

This compound, also known by synonyms such as 2-Methyl-3-phenylpropionaldehyde and α-Methylhydrocinnamaldehyde, is a versatile organic compound.[1] It is recognized for its pleasant aroma and is found naturally as a component of the odor of fresh cilantro.[2] In the realm of chemical ecology, it functions as a pheromone for the crambid moth.[2] Its applications extend to being a crucial building block in organic synthesis and a substrate in biochemical studies involving enzyme catalysis.[3]

Quantitative Data Summary

The fundamental physicochemical properties of this compound are summarized in the table below for quick reference.

| Property | Value | Citations |

| Molecular Formula | C₁₀H₁₂O | [2][3][4][5] |

| Molecular Weight | 148.20 g/mol | [4][6] |

| IUPAC Name | This compound | [4][7] |

| CAS Number | 5445-77-2 | [1][3] |

| Physical State | Liquid (at 20°C) | [1] |

| Boiling Point | 52–58°C at 0.40 mmHg | [8] |

Experimental Protocols

The synthesis of this compound can be achieved through various methods. A well-documented experimental protocol involves the palladium-catalyzed reaction of an aryl halide with an allylic alcohol.[8][9]

Synthesis via Palladium-Catalyzed Heck Reaction

This protocol details the synthesis of this compound from iodobenzene (B50100) and 2-methyl-2-propen-1-ol.[8]

Materials and Equipment:

-

250-mL, three-necked, round-bottomed flask

-

Mechanical stirrer

-

Reflux condenser

-

Oil bath

-

500-mL separatory funnel

-

Palladium acetate (B1210297) (0.49 g, 2.2 mmol)

-

Iodobenzene (20.4 g, 100 mmol)

-

2-methyl-2-propen-1-ol (9.0 g, 125 mmol)

-

Triethylamine (12.6 g, 125 mmol)

-

Acetonitrile (32.5 mL)

-

Ether

-

Water

-

Anhydrous sodium carbonate

Procedure:

-

A 250-mL, three-necked, round-bottomed flask is equipped with a mechanical stirrer and a reflux condenser.[8]

-

The flask is charged with 0.49 g of palladium acetate, 20.4 g of iodobenzene, 9.0 g of 2-methyl-2-propen-1-ol, 12.6 g of triethylamine, and 32.5 mL of acetonitrile.[8]

-

The reaction vessel is placed in an oil bath and heated to reflux at 100°C for 11 hours under a nitrogen atmosphere.[8]

-

After the reaction, the mixture is cooled to room temperature.[8]

-

The reaction mixture is transferred to a 500-mL separatory funnel using 100 mL of ether and 100 mL of water.[8]

-

The organic layer is separated and washed five times with 100 mL portions of water.[8]

-

The aqueous layers are combined and re-extracted with 100 mL of ether.[8]

-

The organic layers are combined, dried over anhydrous sodium carbonate, and then filtered.[8]

-

The solvent is removed by concentration, and the product is purified by distillation under reduced pressure.[8]

-

The final product, 2-methyl-3-phenyl-propanal, is collected at a boiling range of 52–58°C at 0.40 mmHg, with a typical yield of around 82% (12.05 g).[8]

Alternative Synthesis Routes: Other notable methods for synthesizing this compound include:

-

Hydrogenation of Cinnamaldehyde: This common method involves the hydrogenation of cinnamaldehyde, a natural compound from cinnamon oil, often using palladium catalysts.[3][9]

-

Biocatalytic Processes: Enzymatic reductions provide an environmentally friendly alternative with high enantioselectivity.[3]

-

Hydroformylation of Allylbenzene (B44316): This process adds a formyl group and a hydrogen atom across the double bond of allylbenzene using a transition metal catalyst.[9]

Visualized Workflow

The following diagram illustrates the key steps in the palladium-catalyzed synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

References

- 1. This compound | 5445-77-2 | TCI EUROPE N.V. [tcichemicals.com]

- 2. This compound | 5445-77-2 | FAA44577 [biosynth.com]

- 3. Buy this compound (EVT-313799) | 5445-77-2 [evitachem.com]

- 4. Propanal, 2-methyl-3-phenyl- [webbook.nist.gov]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. Npc44864 | C10H12O | CID 1549658 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-Methyl-3-phenylpropionaldehyde | C10H12O | CID 95593 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Synthesis of this compound - Chempedia - LookChem [lookchem.com]

- 9. This compound | 5445-77-2 | Benchchem [benchchem.com]

The Natural Occurrence of 2-Methyl-3-phenylpropanal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-3-phenylpropanal, a phenylpropanoid derivative, is a volatile organic compound found in various plant species. This technical guide provides a comprehensive overview of its natural occurrence, biosynthetic origins, and the analytical methodologies used for its identification and quantification. The information presented herein is intended to support researchers, scientists, and drug development professionals in their understanding of this naturally occurring aldehyde.

Natural Occurrence of this compound

This compound has been identified as a volatile component in several plants, contributing to their characteristic aroma and playing a role in plant-insect interactions. The following table summarizes the known natural sources of this compound. It is important to note that while its presence has been confirmed in these species, detailed quantitative data on its concentration is limited in the current scientific literature.

| Plant Species | Family | Common Name | Part(s) Where Found | Quantitative Data |

| Coriandrum sativum | Apiaceae | Cilantro/Coriander | Leaves (odor) | Identified, but not quantified |

| Vigna unguiculata | Fabaceae | Cowpea | Floral volatiles | Identified as an electroantennography-active compound |

| Lablab purpureus | Fabaceae | Hyacinth Bean | Floral volatiles | Identified as an electroantennography-active compound |

| Zingiber officinale | Zingiberaceae | Ginger | Rhizome | Identified in methanolic extract |

Biosynthesis of this compound

This compound is a product of the phenylpropanoid pathway, a major route of secondary metabolism in plants that generates a wide variety of phenolic compounds from the amino acid L-phenylalanine.[1][2][3] The biosynthesis of this compound is believed to proceed through the reduction of its unsaturated precursor, (E)-2-Methyl-3-phenylacrylaldehyde. This conversion is likely catalyzed by an enoate reductase enzyme.[4]

The following diagram illustrates the general biosynthetic pathway leading to this compound.

Caption: Biosynthetic pathway of this compound.

Experimental Protocols

The identification and quantification of this compound from natural sources typically involve the extraction of volatile compounds followed by analysis using gas chromatography-mass spectrometry (GC-MS). Below are detailed methodologies for two common extraction techniques.

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) GC-MS

This method is suitable for the analysis of volatile compounds from fresh plant material, such as flowers or leaves, without the use of solvents.[5][6][7][8]

1. Sample Preparation: a. Fresh plant material (e.g., 1-5 g of flowers or leaves) is placed in a headspace vial (e.g., 20 mL). b. The vial is sealed with a PTFE/silicone septum. c. The sample is allowed to equilibrate for a specific period (e.g., 30 minutes) at a controlled temperature (e.g., 40°C) to allow volatiles to accumulate in the headspace.

2. HS-SPME Procedure: a. A conditioned SPME fiber (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane) is exposed to the headspace of the vial. b. The fiber is exposed for a defined time (e.g., 30-60 minutes) to adsorb the volatile compounds. c. After sampling, the fiber is retracted into the needle.

3. GC-MS Analysis: a. The SPME fiber is inserted into the heated injection port of the GC-MS. b. The adsorbed compounds are thermally desorbed onto the GC column. c. GC Conditions (Example):

- Column: DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness)

- Carrier Gas: Helium at a constant flow of 1.0 mL/min

- Oven Temperature Program: Initial temperature of 40°C for 2 min, ramp at 5°C/min to 250°C, and hold for 5 min.

- Injector Temperature: 250°C d. MS Conditions (Example):

- Ionization Mode: Electron Ionization (EI) at 70 eV

- Mass Range: m/z 40-400

- Ion Source Temperature: 230°C

- Transfer Line Temperature: 280°C

4. Compound Identification and Quantification: a. Identification is based on the comparison of the mass spectrum and retention index with those of an authentic standard of this compound and with mass spectral libraries (e.g., NIST). b. Quantification can be performed using an external or internal standard method. A calibration curve is generated using known concentrations of the standard.

The following diagram outlines the workflow for HS-SPME-GC-MS analysis.

Caption: HS-SPME-GC-MS experimental workflow.

Protocol 2: Solvent Extraction GC-MS

This method is suitable for extracting a broader range of volatile and semi-volatile compounds from dried plant material.[9][10][11]

1. Sample Preparation: a. Dried and powdered plant material (e.g., 10 g of ginger rhizome) is placed in a flask. b. A suitable solvent (e.g., 100 mL of methanol (B129727) or hexane) is added to the flask.

2. Extraction Procedure: a. The mixture is subjected to extraction, for example, by refluxing for a specific duration (e.g., 2-4 hours). b. After extraction, the mixture is filtered to remove solid plant material. c. The solvent is carefully evaporated under reduced pressure (e.g., using a rotary evaporator) to concentrate the extract.

3. GC-MS Analysis: a. A small volume of the concentrated extract (e.g., 1 µL) is injected into the GC-MS. b. GC Conditions (Example):

- Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness)

- Carrier Gas: Helium at a constant flow of 1.0 mL/min

- Oven Temperature Program: Initial temperature of 50°C for 5 min, ramp at 10°C/min to 200°C, then ramp at 5°C/min to 300°C.

- Injector Temperature: 250°C d. MS Conditions (Example):

- Ionization Mode: Electron Ionization (EI) at 70 eV

- Mass Range: m/z 40-500

- Ion Source Temperature: 230°C

- Transfer Line Temperature: 280°C

4. Compound Identification and Quantification: a. Identification and quantification are performed as described in the HS-SPME-GC-MS protocol.

The following diagram illustrates the workflow for solvent extraction GC-MS analysis.

Caption: Solvent extraction GC-MS experimental workflow.

Conclusion

This compound is a naturally occurring aldehyde found in a variety of plants, contributing to their aromatic profiles and ecological interactions. Its biosynthesis follows the well-established phenylpropanoid pathway. While its presence is confirmed in several species, further research is needed to quantify its concentration in these natural sources. The detailed experimental protocols provided in this guide offer a foundation for researchers to pursue the extraction, identification, and quantification of this and other volatile compounds in plant matrices. This knowledge can be valuable for applications in flavor and fragrance chemistry, as well as for exploring the potential bioactivities of this compound in drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Phenylpropanoid - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. asianpubs.org [asianpubs.org]

- 6. Development of a HS-SPME/GC-MS Method for the Extraction and Identification of the Volatile Compounds Emitted by Flowers of Tillandsia xiphioides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. Extraction and Identification of Volatile Organic Compounds in Scentless Flowers of 14 Tillandsia Species Using HS-SPME/GC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. From Plant to Lab: A Comprehensive Guide to Preparing Plant Samples for GC-MS Analysis [greenskybio.com]

- 10. researchgate.net [researchgate.net]

- 11. Extraction of essential oil from Zingiber officinale and statistical optimization of process parameters - PMC [pmc.ncbi.nlm.nih.gov]

Thermal Stability and Degradation Profile of 2-Methyl-3-phenylpropanal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-3-phenylpropanal, also known as cyclamen aldehyde, is an aromatic aldehyde valued for its distinct floral scent in the fragrance industry. Beyond its olfactory properties, its chemical stability is a critical parameter for its application in various formulations, during storage, and in manufacturing processes where it may be subjected to elevated temperatures. Understanding the thermal stability and degradation profile of this compound is essential for ensuring product quality, safety, and shelf-life. This guide details the theoretical and experimental approaches to characterizing the thermal behavior of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 1.

| Property | Value |

| Molecular Formula | C₁₀H₁₂O |

| Molecular Weight | 148.20 g/mol |

| Boiling Point | Approximately 215-230°C at 760 mmHg |

| Density | Approximately 0.968 - 1.02 g/cm³ |

| Flash Point | 90.5°C |

| Appearance | Colorless to pale yellow liquid |

Thermal Stability Analysis

The thermal stability of this compound can be quantitatively assessed using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is used to determine the onset temperature of decomposition and to quantify mass loss during thermal degradation.

Illustrative TGA Data for this compound:

| Temperature (°C) | Mass Loss (%) | Degradation Stage |

| 25 - 200 | < 1% | Initial volatilization |

| 200 - 250 | 5% | Onset of degradation |

| 250 - 350 | 50% | Major degradation |

| 350 - 500 | 95% | Final degradation |

Note: This data is illustrative and represents a plausible degradation profile.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It can be used to determine melting points, boiling points, and the enthalpy of degradation.

Illustrative DSC Data for this compound:

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |

| Boiling | ~215 | ~225 | (Endothermic) |

| Decomposition | ~240 | ~280 | (Exothermic) |

Note: This data is illustrative.

Degradation Profile Analysis

The identification of degradation products is crucial for understanding the degradation mechanism and assessing the potential toxicity of the resulting compounds. Gas chromatography-mass spectrometry (GC-MS) is the primary technique for this analysis.

Postulated Thermal Degradation Pathway

The thermal degradation of this compound is likely to proceed through several pathways, including oxidation, decarbonylation, and fragmentation of the alkyl chain. The benzylic position is susceptible to oxidation, which could lead to the formation of benzoic acid derivatives. Decarbonylation is a common degradation route for aldehydes at high temperatures, yielding carbon monoxide and a hydrocarbon.

Caption: Postulated thermal degradation pathways of this compound.

Illustrative GC-MS Analysis of Degradation Products

A hypothetical GC-MS analysis of the headspace above heated this compound might reveal the following degradation products:

| Retention Time (min) | Identified Compound | Proposed Origin |

| 5.2 | Toluene | Decarbonylation/Fragmentation |

| 7.8 | Benzaldehyde | Fragmentation |

| 10.1 | 2-Phenylpropene | Dehydration/Rearrangement |

| 12.5 | 2-Methyl-3-phenylpropanoic acid | Oxidation |

Note: This data is illustrative.

Experimental Protocols

The following are detailed methodologies for the key experiments described in this guide.

Thermogravimetric Analysis (TGA) Protocol

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Place 5-10 mg of this compound into an alumina (B75360) or platinum TGA pan.

-

Atmosphere: Purge the furnace with high-purity nitrogen or air at a flow rate of 50-100 mL/min.

-

Temperature Program:

-

Equilibrate at 30°C for 5 minutes.

-

Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min.

-

-

Data Analysis: Record the mass loss as a function of temperature. Determine the onset of decomposition as the temperature at which a significant mass loss is observed.

GC-MS Protocol for Degradation Product Analysis

-

Sample Preparation:

-

Place a known amount of this compound in a sealed headspace vial.

-

Heat the vial at a specified temperature (e.g., 200°C) for a defined period (e.g., 30 minutes) to induce thermal degradation.

-

-

GC-MS System: A gas chromatograph coupled to a mass spectrometer.

-

Injection: Use a gas-tight syringe to inject a sample of the headspace vapor into the GC inlet.

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization: Electron ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 35 to 500.

-

-

Data Analysis: Identify the degradation products by comparing their mass spectra to a reference library (e.g., NIST).

Experimental and Analytical Workflow

The logical flow of experimentation for characterizing the thermal stability and degradation of a compound like this compound is outlined below.

Caption: Experimental workflow for thermal stability and degradation analysis.

Conclusion

While specific experimental data for the thermal degradation of this compound is limited, this guide provides a comprehensive framework for its evaluation. Based on its structure as an aromatic aldehyde, it is expected to exhibit moderate thermal stability, with degradation likely commencing around its boiling point. The primary degradation pathways are anticipated to involve oxidation, decarbonylation, and fragmentation. The experimental protocols detailed herein provide a robust methodology for researchers and drug development professionals to accurately characterize the thermal stability and degradation profile of this and similar compounds, ensuring their safe and effective application.

An In-depth Technical Guide on the Core Chemical Reactions of 2-Methyl-3-phenylpropanal

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-3-phenylpropanal, a versatile aldehyde, serves as a crucial building block in the synthesis of a wide array of organic molecules, including pharmaceuticals and fragrance compounds. Its chemical structure, featuring a reactive aldehyde functional group in proximity to a chiral center and an aromatic ring, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of the key chemical reactions of this compound, complete with detailed experimental protocols, quantitative data, and visual representations of reaction pathways and workflows.

Core Chemical Reactions

The principal chemical reactions of this compound can be categorized into synthesis, oxidation, reduction, and nucleophilic addition reactions. Each of these categories offers a pathway to novel compounds with potential applications in various fields of chemical and pharmaceutical research.

Synthesis of this compound

Several synthetic routes are available for the preparation of this compound, each with its own advantages in terms of yield, selectivity, and scalability.

The Palladium-catalyzed Heck reaction is a prominent method for the synthesis of this compound. This reaction involves the coupling of an aryl halide with an allylic alcohol.

Experimental Protocol:

A detailed procedure for the synthesis of this compound via a Heck reaction involves charging a round-bottomed flask with palladium acetate, iodobenzene, 2-methyl-2-propen-1-ol, triethylamine, and acetonitrile. The mixture is then heated to reflux under a nitrogen atmosphere. Following the reaction, the mixture is cooled, and the product is extracted using ether and water. The organic layer is then washed, dried, and concentrated. The final product is purified by distillation under reduced pressure.

| Reagent/Parameter | Moles/Volume |

| Palladium Acetate | 2.2 mmol |

| Iodobenzene | 100 mmol |

| 2-Methyl-2-propen-1-ol | 125 mmol |

| Triethylamine | 125 mmol |

| Acetonitrile | 32.5 mL |

| Reaction Time | 11 hours |

| Temperature | 100 °C |

| Yield | 82% |

.

Reaction Workflow:

Octanol-water partition coefficient of 2-Methyl-3-phenylpropanal

An In-depth Technical Guide to the Octanol-Water Partition Coefficient of 2-Methyl-3-phenylpropanal

Introduction

The octanol-water partition coefficient (Kow), typically expressed in its logarithmic form (Log P), is a critical physicochemical parameter that quantifies the lipophilicity of a chemical substance. It is defined as the ratio of a chemical's concentration in the octanol (B41247) phase to its concentration in the aqueous phase at equilibrium in a two-phase system. This measure is fundamental in drug development, environmental science, and toxicology, as it helps predict a substance's absorption, distribution, metabolism, excretion (ADME) properties, and its environmental fate.

This guide provides a comprehensive overview of the octanol-water partition coefficient for this compound (CAS: 5445-77-2), a compound used in various industrial applications. It summarizes available quantitative data, details the standard experimental protocols for Log P determination, and presents a visual workflow for one of the primary experimental methods.

Data Presentation: Log P of this compound

| Parameter | Value | Method/Source | Type |

| Log P | 2.064 | Crippen's Fragmentation | Calculated |

| Log P | 2.2 | XLogP3 / XLogP3-AA | Calculated[1][2] |

| AlogP | 2.06 | ALOGPS | Calculated[3] |

Experimental Protocols for Log P Determination

While specific experimental data for this compound is lacking, its Log P can be determined using internationally recognized standard methods. The two most common protocols are the OECD Guideline 107 (Shake Flask Method) and OECD Guideline 117 (HPLC Method).

OECD Test Guideline 107: Shake Flask Method

This method is the classical and most direct way to measure the partition coefficient and is suitable for Log P values ranging from -2 to 4, and occasionally up to 5.[4][5]

Principle: The shake flask method is based on the direct measurement of a substance's concentration in both n-octanol and water after the two-phase system has reached equilibrium.[6]

Detailed Protocol:

-

Preparation of Solvents: High-purity n-octanol and water are mutually saturated by stirring them together for 24 hours, followed by a separation period to allow the phases to become distinct.

-

Test Substance Preparation: A stock solution of this compound is prepared in either n-octanol or water. The concentration should be low enough to not exceed a concentration of 0.01 mol/L in either phase at the end of the experiment.[7]

-

Partitioning:

-

Accurately measured volumes of the saturated n-octanol and water are added to a suitable vessel, such as a glass-stoppered centrifuge tube. Three different volume ratios are typically used (e.g., 1:1, 2:1, 1:2 octanol:water).[4]

-

A known amount of the test substance stock solution is added to the vessel.

-

The vessel is sealed and agitated (e.g., by shaking or stirring) at a constant temperature (typically 20-25°C) until equilibrium is reached.[6] The time required for equilibration depends on the substance but is often several hours.

-

-

Phase Separation: The mixture is centrifuged to ensure a complete and clean separation of the octanol and aqueous phases.[4][6]

-

Analysis: The concentration of this compound in each phase is determined using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).[4]

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase (Coct) to the concentration in the aqueous phase (Cwater). The final value is expressed as Log P. The experiment is performed in duplicate for all volume ratios, and the final Log P should be within ± 0.3 units.[4]

OECD Test Guideline 117: HPLC Method

This method is an indirect estimation of the partition coefficient based on the retention time of the substance on a reversed-phase HPLC column. It is particularly useful for Log P values in the range of 0 to 6.[8][9]

Principle: The method correlates the retention time (t_R_) of the test substance with the known Log P values of a series of reference compounds. Substances are retained on the non-polar stationary phase in proportion to their lipophilicity; hydrophilic substances elute first, followed by more lipophilic substances.[8]

Detailed Protocol:

-

System Setup: A standard HPLC system is equipped with a reversed-phase column (e.g., C8 or C18) and a suitable detector (e.g., UV-Vis).[8] The mobile phase is typically a mixture of methanol (B129727) and water, run under isocratic (constant composition) conditions.[8]

-

Calibration:

-

A series of well-characterized reference compounds with accurately known Log P values that bracket the expected Log P of the test substance are selected.

-

Each reference compound is injected, and its retention time (t_R_) is recorded.

-

The dead time (t_0_), the elution time of a non-retained substance, is also determined.

-

The capacity factor (k) for each reference compound is calculated using the formula: k = (t_R_ - t_0_) / t_0_.

-

A calibration graph is constructed by plotting the known Log P values of the reference compounds against the logarithm of their calculated capacity factors (log k).

-

-

Sample Analysis:

-

This compound is dissolved in the mobile phase and injected into the HPLC system in duplicate.[10]

-

Its retention time (t_R_) is measured.

-

-

Calculation:

Workflow Visualization

The following diagram illustrates the experimental workflow for the OECD 107 Shake Flask Method.

Caption: Workflow for Log P Determination via the OECD 107 Shake Flask Method.

References

- 1. 2-Methyl-3-phenylpropionaldehyde | C10H12O | CID 95593 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Npc44864 | C10H12O | CID 1549658 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. plantaedb.com [plantaedb.com]

- 4. oecd.org [oecd.org]

- 5. oecd.org [oecd.org]

- 6. Partition coefficient: Shake bottle method according to OECD 107 - Analytice [analytice.com]

- 7. OECD 107, OECD 117 and OECD 123 - Phytosafe [phytosafe.com]

- 8. OECD Test 117: Partition coefficient (n-octanol/water) by HPLC method - Analytice [analytice.com]

- 9. OECD 117 - Partition Coefficient, HPLC Method - Situ Biosciences [situbiosciences.com]

- 10. oecd.org [oecd.org]

An In-depth Technical Guide to the Chirality and Stereoisomers of 2-Methyl-3-phenylpropanal

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemical aspects of 2-methyl-3-phenylpropanal, a significant aromatic aldehyde. The focus is on its chirality, the properties of its stereoisomers, and the methodologies for their synthesis and characterization. This document is intended to be a valuable resource for professionals in chemical synthesis and drug development.

Introduction to this compound

This compound, also known as α-methylhydrocinnamaldehyde, is an organic compound with the molecular formula C₁₀H₁₂O.[1][2][3] It is characterized by an aldehyde functional group and a phenyl group attached to a propane (B168953) chain with a methyl substituent.[4] This structure gives rise to a chiral center, making it a subject of interest in stereoselective synthesis and for its applications in the fragrance and pharmaceutical industries.[5][6] The presence of a chiral center means the molecule can exist as two non-superimposable mirror images, known as enantiomers.[7]

Chirality and Stereoisomerism

The chirality of this compound arises from the presence of a stereocenter at the second carbon atom (C2) of the propanal chain, which is bonded to four different groups: a hydrogen atom, a methyl group, a benzyl (B1604629) group, and a formyl group. This results in the existence of two enantiomers: (R)-2-methyl-3-phenylpropanal and (S)-2-methyl-3-phenylpropanal. These enantiomers exhibit identical physical properties such as boiling point and density but differ in their interaction with plane-polarized light and their biological activity.[7][8]

Enantiomers rotate the plane of polarized light to an equal extent but in opposite directions.[9] The dextrorotatory (+) enantiomer rotates light clockwise, while the levorotatory (-) enantiomer rotates it counterclockwise.[10] A 50:50 mixture of the two enantiomers is called a racemic mixture and is optically inactive because the rotations cancel each other out.[8]

Physicochemical Properties

The physicochemical properties of this compound and its related alcohol are summarized below. Data for the individual enantiomers are often limited, with most reported values pertaining to the racemic mixture.

| Property | Value | Reference |

| Racemic this compound | ||

| Molecular Formula | C₁₀H₁₂O | [1][2][3] |

| Molecular Weight | 148.20 g/mol | [1][2] |

| Boiling Point | 52–58°C at 0.40 mmHg | [11] |

| IUPAC Name | This compound | [1] |

| (R)-2-Methyl-3-phenylpropanal | ||

| Molecular Formula | C₁₀H₁₂O | [12] |

| Molecular Weight | 148.20 g/mol | [12] |

| IUPAC Name | (2R)-2-methyl-3-phenylpropanal | [12] |

| 2-Methyl-3-phenylpropanol (related alcohol) | ||

| Molecular Formula | C₁₀H₁₄O | [5] |

| Molecular Weight | 150.22 g/mol | [5] |

| Boiling Point | 244-246°C | [5] |

| Density | 0.9841 g/cm³ | [5] |

| Refractive Index | 1.502 | [5] |

Synthesis and Enantioselective Methodologies

The synthesis of this compound can be achieved through various methods, with some offering pathways to enantiomerically enriched products.

General Synthetic Routes

Several chemical methods are employed for the synthesis of racemic this compound:

-

Palladium-Catalyzed Heck Reaction : This method involves the reaction of an aryl halide (e.g., iodobenzene) with an allylic alcohol (2-methyl-2-propen-1-ol) in the presence of a palladium catalyst and a base.[11][13]

-

Hydroformylation of Allylbenzene : This process adds a formyl group and a hydrogen atom across the double bond of allylbenzene, typically using a transition metal catalyst.[13]

-

Hydrogenation of Cinnamaldehyde Derivatives : (E)-2-Methyl-3-phenylacrylaldehyde can be reduced to this compound.[4]

Experimental Protocol: Palladium-Catalyzed Synthesis

This protocol is adapted from a known procedure for the synthesis of this compound.[11]

Materials:

-

Palladium acetate (B1210297) (Pd(OAc)₂)

-

Iodobenzene

-

2-Methyl-2-propen-1-ol

-

Triethylamine

-

Acetonitrile

-

Ether

-

Anhydrous sodium carbonate

Procedure:

-

A 250-mL, three-necked, round-bottomed flask is equipped with a mechanical stirrer and a reflux condenser.

-

The flask is charged with 0.49 g (2.2 mmol) of palladium acetate, 20.4 g (100 mmol) of iodobenzene, 9.0 g (125 mmol) of 2-methyl-2-propen-1-ol, 12.6 g (125 mmol) of triethylamine, and 32.5 mL of acetonitrile.[11]

-

The reaction vessel is placed in an oil bath at 100°C and the solution is heated to reflux for 11 hours under a nitrogen atmosphere.[11]

-

The reaction mixture is allowed to cool to room temperature and transferred to a 500-mL separatory funnel with 100 mL of ether and 100 mL of water.[11]

-

The organic layer is washed five times with 100 mL portions of water. The combined aqueous layers are re-extracted with 100 mL of ether.[11]

-

The organic layers are combined, dried over anhydrous sodium carbonate, and filtered.[11]

-

The solvent is removed by concentration, and the product is purified by distillation under reduced pressure to yield this compound.[11]

Enantioselective Synthesis

Biocatalytic methods are prominent for producing specific enantiomers of this compound and its derivatives.

-

Enzymatic Reduction : Enoate reductases can catalyze the reduction of (E)-2-methyl-3-phenylacrylaldehyde to produce (R)-2-methyl-3-phenylpropanal.[4] It has been noted that in some enzymatic reactions, the corresponding alcohol, (R)-2-methyl-3-phenylpropanol, can be formed with higher enantiomeric purity than the aldehyde.[4]

-

Kinetic Resolution : Microorganisms like Rhizopus oryzae can be used for the kinetic resolution of the corresponding alcohol, 2-methyl-3-phenylpropanol, to obtain optically pure forms.[5]

Biological Activity and Significance

The stereochemistry of a molecule is crucial in drug development, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles.[7] For instance, one enantiomer may be therapeutically active while the other is inactive or even harmful.[7]

While specific comparative studies on the biological activities of the (R) and (S) enantiomers of this compound are not extensively detailed in the provided search results, it is a well-established principle that enantiomers can interact differently with chiral biological receptors and enzymes.[7] For example, the non-sedating antihistamine cetirizine's levorotatory enantiomer, levocetirizine, is the main active form with a higher binding affinity for the H1 receptor.[7]

This compound has been identified as a compound active in the antennae of the legume pod borer (Maruca vitrata), suggesting a role in insect chemical communication.[4] The stereospecificity of such interactions is a common phenomenon in nature.

Conclusion

This compound is a chiral aldehyde with two enantiomers, (R) and (S), arising from its stereocenter at C2. The synthesis of this compound can be achieved through various chemical routes, while biocatalytic methods offer a promising approach for enantioselective synthesis. The distinct biological activities often observed between enantiomers of chiral molecules underscore the importance of stereochemical considerations in the fields of drug discovery, fragrance development, and agrochemicals. Further research into the specific biological profiles of the individual enantiomers of this compound could unveil novel applications and a deeper understanding of their structure-activity relationships.

References

- 1. 2-Methyl-3-phenylpropionaldehyde | C10H12O | CID 95593 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Propanal, 2-methyl-3-phenyl- [webbook.nist.gov]

- 3. 2-methyl-3-phenylpropionaldehyde [webbook.nist.gov]

- 4. Buy this compound (EVT-313799) | 5445-77-2 [evitachem.com]

- 5. Buy 2-Methyl-3-phenylpropanol | 7384-80-7 [smolecule.com]

- 6. benchchem.com [benchchem.com]

- 7. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Specific Rotation - Chemistry Steps [chemistrysteps.com]

- 10. Specific rotation - Wikipedia [en.wikipedia.org]

- 11. Synthesis of this compound - Chempedia - LookChem [lookchem.com]

- 12. Npc44864 | C10H12O | CID 1549658 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. This compound | 5445-77-2 | Benchchem [benchchem.com]

Methodological & Application

Application Note: Palladium-Catalyzed Synthesis of 2-Methyl-3-phenylpropanal

Introduction

2-Methyl-3-phenylpropanal is a key intermediate in the synthesis of various pharmaceuticals and fragrances. The palladium-catalyzed α-arylation of aldehydes has emerged as a powerful and versatile method for the formation of carbon-carbon bonds at the α-position of a carbonyl group.[1][2][3] This approach offers a direct and efficient route to α-aryl aldehydes, including this compound, from readily available starting materials.[4][5] This application note provides a detailed protocol for the synthesis of this compound via the palladium-catalyzed α-arylation of propanal with bromobenzene (B47551).

The development of sterically hindered and electron-rich phosphine (B1218219) ligands has been crucial for the success of these reactions, enabling the coupling of a wide range of aryl halides with various aldehydes under mild conditions.[1][2] This methodology is highly valued for its functional group tolerance and its applicability to complex molecule synthesis.[6][7]

Data Presentation

The following table summarizes representative conditions and yields for the palladium-catalyzed α-arylation of aldehydes with aryl halides, based on literature precedents. This data provides a comparative overview of the effectiveness of different catalytic systems.

Table 1: Summary of Reaction Conditions for Palladium-Catalyzed α-Arylation of Aldehydes

| Entry | Aldehyde | Aryl Halide | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 1 | Propanal | Bromobenzene | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Dioxane | 80 | Not specified for this specific combination, but the protocol is general. | [4] |

| 2 | Linear Aldehydes | Electron-rich Aryl Bromides | [Pd(allyl)Cl]₂ (1) | XantPhos (3) | Cs₂CO₃ | Dioxane | 80 | High Yields Reported | [6] |

| 3 | General Aldehydes | Aryl Bromides | [Pd(allyl)Cl]₂ (0.5) | QPhos (1) | Cs₂CO₃ | THF | Not specified | Not specified | [4] |

| 4 | General Aldehydes | Aryl Chlorides | Pd(OAc)₂ (2) | SPhos | Cs₂CO₃ | Toluene | 100 | Moderate to High Yields | [7] |

Note: Yields are highly substrate-dependent and the conditions listed are general. Optimization may be required for specific substrate combinations.

Experimental Protocols

Synthesis of this compound via Palladium-Catalyzed α-Arylation

This protocol is adapted from general procedures for the palladium-catalyzed α-arylation of aldehydes.[4][6]

Materials:

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂)

-

(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

-

Cesium carbonate (Cs₂CO₃)

-

Bromobenzene

-

Propanal

-

Anhydrous 1,4-dioxane (B91453)

-

Anhydrous diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Schlenk tube or other suitable reaction vessel

-

Standard laboratory glassware

-

Magnetic stirrer and heating plate

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Catalyst Preparation: In a dry Schlenk tube under an inert atmosphere, add palladium(II) acetate (0.02 mmol, 1.0 mol%) and BINAP (0.03 mmol, 1.5 mol%).

-

Reaction Setup: To the Schlenk tube containing the catalyst and ligand, add cesium carbonate (2.4 mmol, 1.2 equiv.).

-

Solvent and Reagents: Add anhydrous 1,4-dioxane (8 mL) to the reaction vessel. Stir the mixture for 10 minutes at room temperature.

-

Add bromobenzene (2.0 mmol, 1.0 equiv.) to the mixture.

-

Add propanal (2.4 mmol, 1.2 equiv.) to the reaction mixture.

-

Reaction: Seal the Schlenk tube and heat the reaction mixture to 80 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed (typically 6-24 hours).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with diethyl ether (20 mL).

-

Filter the mixture through a pad of Celite to remove insoluble salts.

-

Wash the filtrate with saturated aqueous sodium bicarbonate solution (2 x 15 mL) and then with brine (15 mL).

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.

Visualizations

Catalytic Cycle

Caption: Catalytic cycle for the palladium-catalyzed α-arylation of an aldehyde.

Experimental Workflow

Caption: General experimental workflow for the synthesis of this compound.

References

- 1. Palladium-catalyzed alpha-arylation of carbonyl compounds and nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Palladium-catalyzed alpha-Arylation of Esters, Ketones, Amides and Imides [organic-chemistry.org]

- 4. An Improved Protocol for the Pd-catalyzed α-Arylation of Aldehydes with Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An improved protocol for the Pd-catalyzed alpha-arylation of aldehydes with aryl halides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. An Improved Protocol for the Pd-Catalyzed α-Arylation of Aldehydes with Aryl Halides [organic-chemistry.org]

- 7. scite.ai [scite.ai]

Application Notes and Protocols for the Biocatalytic Synthesis of 2-Methyl-3-phenylpropanal

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the biocatalytic synthesis of 2-Methyl-3-phenylpropanal, a valuable fragrance ingredient. The synthesis involves the asymmetric reduction of the carbon-carbon double bond of (E)-2-Methyl-3-phenylacrylaldehyde (also known as α-methylcinnamaldehyde) catalyzed by ene-reductases. This enzymatic approach offers a green and stereoselective alternative to traditional chemical methods.

Introduction

This compound is an aromatic aldehyde sought after for its characteristic floral and fresh scent, making it a key component in many perfumes and personal care products.[1] Biocatalysis, utilizing enzymes as catalysts, presents a sustainable and efficient route for its synthesis.[2][3] Ene-reductases (ERs), particularly those from the Old Yellow Enzyme (OYE) family, are flavin-dependent enzymes that catalyze the asymmetric reduction of activated C=C double bonds, such as in α,β-unsaturated aldehydes and ketones.[1][4] This method allows for the production of specific enantiomers of the target molecule, which is crucial as different enantiomers of a chiral fragrance compound can exhibit distinct olfactory properties.[2][3]

The biocatalytic reduction of (E)-2-Methyl-3-phenylacrylaldehyde to this compound can be achieved using isolated enzymes or whole-cell biocatalysts.[2][5] The use of whole cells can be advantageous as it circumvents the need for enzyme purification and provides in-situ cofactor regeneration.[6] This document outlines the protocols for both the enzymatic reaction and the subsequent analysis of the product.

Data Presentation

The following tables summarize the quantitative data for the biocatalytic reduction of (E)-2-Methyl-3-phenylacrylaldehyde to this compound using various ene-reductases. The data is adapted from the scientific literature, showcasing the conversion rates and enantiomeric excess achieved with different enzymes.[2]

Table 1: Bioreduction of (E)-2-Methyl-3-phenylacrylaldehyde using various Ene-Reductases [2]

| Enzyme | Substrate | Conversion (%) | Enantiomeric Excess (ee, %) | Absolute Configuration |

| OYE1 | (E)-2-Methyl-3-phenylacrylaldehyde | >99 | 94 | (S) |

| OYE2 | (E)-2-Methyl-3-phenylacrylaldehyde | >99 | 96 | (S) |

| OYE3 | (E)-2-Methyl-3-phenylacrylaldehyde | >99 | 97 | (S) |

| NCR | (E)-2-Methyl-3-phenylacrylaldehyde | >99 | 97 | (S) |

| YqjM | (E)-2-Methyl-3-phenylacrylaldehyde | 13 | 13 | (R) |

| OPR1 | (E)-2-Methyl-3-phenylacrylaldehyde | 3 | 53 | (R) |

OYE = Old Yellow Enzyme from Saccharomyces cerevisiae (OYE2, OYE3) and Saccharomyces carlsbergensis (OYE1), NCR = Nicotinamide 2-cyclohexene-1-one reductase from Zymomonas mobilis, YqjM from Bacillus subtilis, OPR1 from tomato.

Experimental Protocols

Protocol 1: Biocatalytic Reduction of (E)-2-Methyl-3-phenylacrylaldehyde

This protocol is based on the chemo-enzymatic asymmetric synthesis of aryl-substituted α-methyldihydrocinnamaldehyde derivatives.[2]

Materials:

-

Ene-reductase (e.g., OYE1, OYE2, OYE3, or NCR)

-

(E)-2-Methyl-3-phenylacrylaldehyde (Substrate)

-

Tris-HCl buffer (50 mM, pH 7.5)

-

tert-Butyl methyl ether (t-BuOMe)

-

NADPH or a cofactor recycling system (e.g., glucose and glucose dehydrogenase)

-

Reaction vials

-

Shaker incubator

Procedure:

-

Reaction Setup: In a reaction vial, prepare the reaction mixture containing Tris-HCl buffer (50 mM, pH 7.5) and t-BuOMe as a co-solvent (e.g., 80:20 v/v).[2]

-

Cofactor System: If using a cofactor recycling system, add glucose (e.g., 20 mM) and a suitable glucose dehydrogenase. Add NADPH to a final concentration of approximately 1 mM.

-

Substrate Addition: Add (E)-2-Methyl-3-phenylacrylaldehyde to the reaction mixture. The optimal substrate concentration should be determined empirically but can start in the range of 1-10 mM.

-

Enzyme Addition: Add the ene-reductase to the reaction mixture. The optimal enzyme concentration will depend on the specific activity of the enzyme preparation.

-

Incubation: Incubate the reaction mixture at 30°C with shaking (e.g., 120 rpm) for 24 hours.[2]

-